Field: Industrial Biotechnology Application: This method is used for the formation of amides from the corresponding aldehydes and ketones in aqueous solution . Method: The process involves a one-pot one-step biocatalytic amine transaminase/acyl transferase cascade. The acyl transferase from Mycobacterium smegmatis (MsAcT) is an enzyme that can perform trans-acylations in aqueous solution . Results: N -Benzyl-2-methoxyacetamide has been synthesized utilizing the developed cascade with conversions up to 97% .
Field: Green Synthetic Reactions Application: This method is used for methylation of aromatic and aliphatic, both primary and secondary, amines, using formic acid as the methylation reagent . Method: The process involves a nonmetallic boron-catalyzed protocol for methylation of amines . Results: The method has a wide scope of substrates and good functional group compatibility. Imines can be used for hydrogenative methylation conversion in one pot in the catalytic system .
Field: Organic Chemistry Application: Propargylamines are used for the synthesis of biologically active compounds like 1,4-oxazepane and 1,4-diazepane . Method: The process involves the use of amines as a building block for the synthesis of diverse heterocycles . Results: The resulting compounds are used as an anti-depressant, anti-platelet, anti-convulsant, and more .
Field: Fine Chemical, Pharmaceutical and Agrochemical Products Application: This method is used for the synthesis of chiral amines, which are one of the ubiquitous functional groups in fine chemical, pharmaceutical and agrochemical products . Method: The process involves direct asymmetric reductive amination (DARA) of prochiral ketones . Results: A wide range of aliphatic ketones can be directly aminated under hydrogenation conditions, affording chiral amines with good to excellent yields and with enantioselectivities up to 96% ee .
Field: Organic Chemistry Application: This method is used for the α-C–H functionalization of tertiary amines . Method: The process involves the use of catalyst-free reactions, which are cost-effective, less sensitive to air/moisture, easier to operate, have a simple purification process, and are relatively environment-friendly . Results: Several important nitrogen-containing heterocycles or compounds can be synthesized through this strategy .
Field: Pharmaceutical Chemistry Application: This method is used for the synthesis of medicinally important heterocyclic compounds . Method: The process involves the use of several compounds, mostly of natural origin, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others . Results: According to data, heterocycles are present in more than 85% of all physiologically active chemical compounds .
Field: Forensic Toxicology Application: Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users . Method: Various online databases such as PubMed, Google Scholar, but also databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones . Results: 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 have been identified .
(Hexan-2-yl)(methyl)amine is an organic compound with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol. It is classified as a secondary amine due to the presence of both a hexan-2-yl group and a methyl group attached to the nitrogen atom. The compound's structure consists of a six-carbon straight chain with a branched substituent, which contributes to its unique physical and chemical properties. It is often referred to in scientific literature by its IUPAC name, N-methylhexan-2-amine .
There is no current research available on the specific mechanism of action of N-methylhexan-2-amine.
The synthesis of (hexan-2-yl)(methyl)amine can be achieved through several methods:
Interaction studies involving (hexan-2-yl)(methyl)amine focus on its behavior in biological systems and its reactivity with other chemical species:
Several compounds share structural similarities with (hexan-2-yl)(methyl)amine, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Methylhexan-1-amine | C₇H₁₉N | Primary amine, differing carbon chain position |
N,N-Dimethylhexan-2-amine | C₈H₁₉N | Tertiary amine, two methyl groups on nitrogen |
N-Ethylhexan-2-amine | C₈H₁₉N | Ethyl group instead of methyl |
N-(4-Methoxyphenyl)hexan-2-amine | C₁₄H₂₃N | Contains a methoxyphenyl substituent |
Uniqueness: The presence of both a hexan-2-ylic group and a methyl group on nitrogen distinguishes (hexan-2-yl)(methyl)amine from other similar compounds, potentially influencing its reactivity and biological activity differently than primary or tertiary amines.